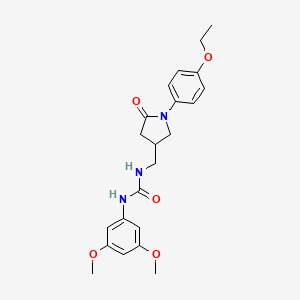![molecular formula C22H20ClFN4O3S B3004148 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline CAS No. 1112399-68-4](/img/structure/B3004148.png)
5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline involves the formation of rigid analogues to enhance activity, as seen in the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), which is a potent anti-acetylcholinesterase inhibitor. The synthesis process includes the use of Michael addition reactions, as demonstrated in the creation of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, where secondary amines are added to α, β-unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography. For instance, the crystal structure of a similar compound, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, was determined, providing detailed information about the unit-cell dimensions and space group . Similarly, the structure of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was elucidated, revealing intermolecular interactions and confirming the presence of specific molecular interactions through X-ray study .
Chemical Reactions Analysis
The chemical reactivity and interactions of these compounds have been analyzed using various computational methods, including density functional theory (DFT). For example, the novel quinolinone derivative underwent a conformational analysis, and its stability was assessed through hyperconjugative interactions and charge delocalization using natural bond orbital analysis. The local reactivity descriptors were calculated to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed to determine the purity and stability of related compounds, such as 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. These methods provide information on the selectivity, precision, accuracy, linearity, and sensitivity of the analytical procedures. Additionally, kinetic studies of the decomposition process in acidic and alkaline environments have been performed to understand the stability of the compounds .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- A study focused on synthesizing derivatives of piperidine, including compounds similar to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", demonstrated significant antibacterial activity. These compounds were synthesized using microwave-assisted synthesis, highlighting a novel approach in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-cancer Activity
- Research evaluated a 1, 2, 4 - triazole derivative, structurally related to "5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline", for its anti-cancer activity against Dalton’s Lymphoma Ascitic in mice. The compound showed considerable improvement in various hematological parameters, suggesting its potential as an anti-cancer agent (Arul & Smith, 2016).
Acetylcholinesterase Inhibition
- A study synthesized compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, related to the query compound, which exhibited potent anti-acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases (Sugimoto et al., 1995).
Anti-fatigue Effects
- Research involving benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, indicated anti-fatigue effects in animal models. These compounds improved swimming endurance capacity in mice, suggesting potential applications in managing fatigue-related conditions (Wu et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN4O3S/c1-4-28-21(30)20-19(14-10-13(31-3)6-8-17(14)27(20)2)26-22(28)32-11-18(29)25-12-5-7-16(24)15(23)9-12/h5-10H,4,11H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMGICQOOMQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

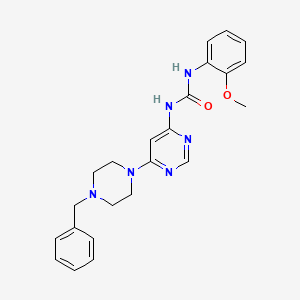
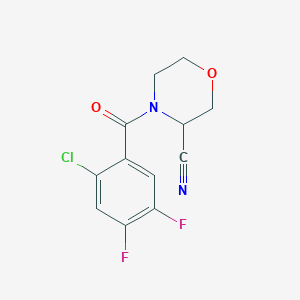
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)


![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)
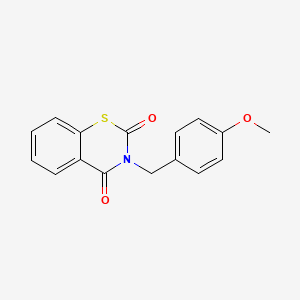
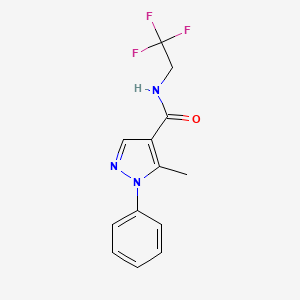
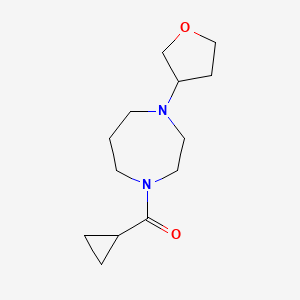
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3004082.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
